![molecular formula C12H13BrN2O3 B15227792 6-Bromo-2-(1,4-dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B15227792.png)
6-Bromo-2-(1,4-dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(1,4-dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a 1,4-dioxane ring at the 2nd position, and a methoxy group at the 7th position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Méthodes De Préparation
The synthesis of 6-Bromo-2-(1,4-dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination and methoxylation reactions. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to drive the reactions to completion .
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
6-Bromo-2-(1,4-dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .
Applications De Recherche Scientifique
6-Bromo-2-(1,4-dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential therapeutic activities, such as anti-inflammatory, anticancer, and antiviral properties.
Material Science: Due to its unique structural properties, the compound is employed in the design and synthesis of novel materials with specific electronic and optical characteristics.
Biological Studies: The compound is used in biological research to study its interactions with various biomolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(1,4-dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses .
Comparaison Avec Des Composés Similaires
6-Bromo-2-(1,4-dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
6-Bromo-2-(1,4-dioxan-2-yl)imidazo[1,2-a]pyridine: Lacks the methoxy group at the 7th position, which may affect its chemical reactivity and biological activity.
2-(1,4-Dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridine: Lacks the bromine atom at the 6th position, which may influence its substitution reactions and overall stability.
The presence of the bromine atom and the methoxy group in this compound contributes to its unique chemical and biological properties, distinguishing it from other related compounds .
Propriétés
Formule moléculaire |
C12H13BrN2O3 |
|---|---|
Poids moléculaire |
313.15 g/mol |
Nom IUPAC |
6-bromo-2-(1,4-dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H13BrN2O3/c1-16-10-4-12-14-9(6-15(12)5-8(10)13)11-7-17-2-3-18-11/h4-6,11H,2-3,7H2,1H3 |
Clé InChI |
HVMRQHMOPXYRFB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC(=CN2C=C1Br)C3COCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


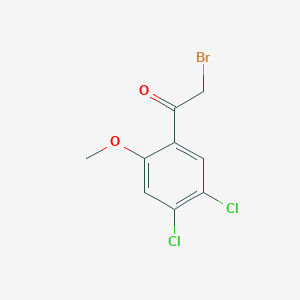
![Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B15227717.png)
![[4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine](/img/structure/B15227720.png)
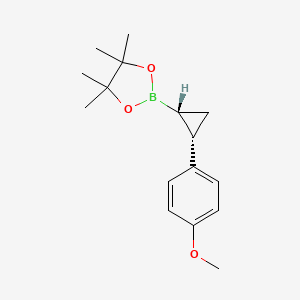
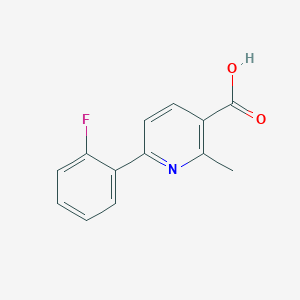

![7-Methyl-5-phenyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15227751.png)
![Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B15227754.png)
![3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15227765.png)

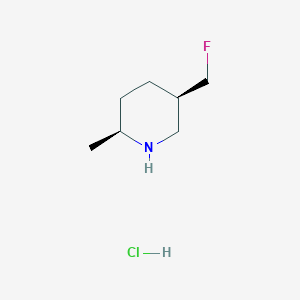
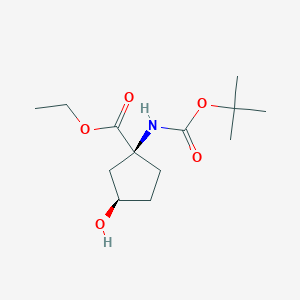
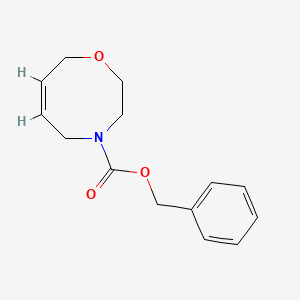
![8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15227797.png)
